molecular formula C22H20ClN5O4S B2716205 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251592-31-0

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2716205
CAS No.: 1251592-31-0
M. Wt: 485.94
InChI Key: KTKPMPFEJXQQIY-UHFFFAOYSA-N
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Description

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O4S and its molecular weight is 485.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity

  • The synthesis of pyrazoline and pyrazole derivatives, including those with triazolo and thiadiazole scaffolds, has been a subject of study due to their antibacterial and antifungal activities. These compounds exhibit significant performance against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans, indicating a broad spectrum of potential antimicrobial applications (Hassan, 2013).
  • Research into the facile synthesis of heteroaryl triazolothiadiazoles and thiadiazolotriazines has shown fungicidal activity, suggesting their utility in agricultural and pharmaceutical applications (El-Telbani et al., 2007).
  • Anticancer and antimicrobial activities have been observed in new antipyrine-based heterocycles, highlighting the therapeutic potential of such compounds in medical research (Riyadh et al., 2013).

Potential Applications

  • The development of novel pyridine and fused pyridine derivatives demonstrates their antimicrobial and antioxidant activity, potentially serving as new therapeutic agents or in the development of health supplements (Flefel et al., 2018).
  • Synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has been explored, with in silico molecular docking screenings revealing moderate to good binding energies on target proteins, suggesting a pathway to drug development (Flefel et al., 2018).

Properties

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4S/c1-31-17-8-7-16(11-18(17)32-2)25-19(29)12-28-22(30)27-10-9-24-21(20(27)26-28)33-13-14-3-5-15(23)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKPMPFEJXQQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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